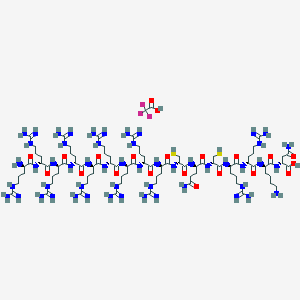

H-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Cys-D-Gln-D-Cys-D-Arg-D-Arg-D-Lys-D-Asn-OH.TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GO-203 es un péptido inhibidor de la oncoproteína MUC1-C que penetra en las células y está compuesto por D-aminoácidos. Está diseñado para bloquear la dimerización de MUC1-C, inhibiendo así su función oncogénica. Este compuesto ha demostrado ser prometedor en estudios preclínicos por su potencial para dirigirse y interrumpir el crecimiento y la supervivencia de las células cancerosas .

Mecanismo De Acción

GO-203 ejerce sus efectos uniéndose a la cola citoplásmica de la oncoproteína MUC1-C, evitando su homodimerización. Esta inhibición interrumpe las vías de señalización descendentes que promueven el crecimiento y la supervivencia de las células cancerosas, incluida la vía PI3K-AKT-S6K1 . GO-203 también induce la producción de especies reactivas de oxígeno (ROS) y la pérdida del potencial de la membrana transmembrana mitocondrial, lo que lleva a la apoptosis de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

GO-203 se sintetiza mediante síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de D-aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta eficacia (HPLC). Las condiciones de reacción suelen implicar el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación del enlace peptídico .

Métodos de producción industrial

Para la producción a escala industrial, GO-203 puede sintetizarse utilizando sintetizadores de péptidos automatizados, que permiten la síntesis eficiente y reproducible de grandes cantidades del péptido. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

GO-203 se somete principalmente a reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele sufrir reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y condiciones comunes

Reactivos de acoplamiento: HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluorofosfato), HATU (O-(7-Azabenzotriazol-1-il)-N,N,N’,N’-tetrametiluronium-hexafluorofosfato)

Grupos protectores: Fmoc (9-Fluorenilmetil-oximetilcarbonilo), Boc (terc-Butiloxicarbonilo)

Reactivos de escisión: TFA (Ácido trifluoroacético)

Productos principales

El principal producto de la síntesis es el propio péptido GO-203, con una alta pureza que se consigue mediante la purificación por HPLC .

Aplicaciones Científicas De Investigación

Ha demostrado eficacia en la inhibición del crecimiento y la supervivencia de las células cancerosas positivas para MUC1, incluidos los cánceres colorrectal, de mama, de próstata y de pulmón . Además, se ha investigado GO-203 por su potencial para mejorar la eficacia de otras terapias contra el cáncer, como la quimioterapia y las terapias dirigidas .

Comparación Con Compuestos Similares

Compuestos similares

GO-203-2C: Otro inhibidor de MUC1-C con mecanismos de acción similares.

GO-203 TFA: Una forma de sal de ácido trifluoroacético de GO-203 con una solubilidad y estabilidad mejoradas.

Unicidad

GO-203 es único en su capacidad para dirigirse específicamente a la oncoproteína MUC1-C, lo que lo convierte en un candidato prometedor para el tratamiento de los cánceres positivos para MUC1. Sus propiedades de penetración celular y su capacidad para interrumpir las vías de señalización críticas lo diferencian de otros péptidos anticancerígenos .

Propiedades

IUPAC Name |

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: GO-203 functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of GO-203 binding to MUC1-C?

A2: GO-203 binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: GO-203 disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: GO-203 downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, GO-203 promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): GO-203 downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: GO-203 inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does GO-203 impact the immune microenvironment?

A3: Research indicates that GO-203 can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: GO-203 reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with GO-203 is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: GO-203 treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] GO-203, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for GO-203?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for GO-203.

Q6: How stable is GO-203 under various conditions?

A6: The provided research abstracts do not discuss the stability of GO-203 under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve GO-203's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of GO-203 into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of GO-203, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for GO-203's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of GO-203 in various in vitro and in vivo models:

- In vitro studies: GO-203 effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: GO-203 demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, GO-203 exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating GO-203?

A10: GO-203 has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of GO-203 and decitabine is underway for patients with relapsed/refractory AML. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.